Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is a chemical compound with the molecular formula C11H14N2O4Cl. This compound is known for its unique structure, which includes an indole ring, a methylene bridge, and a perchlorate group. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate typically involves the reaction of N-methylmethanamine with 1H-indole-3-carboxaldehyde in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, leading to modulation of their activity. The compound can also form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1H-Indol-3-yl)methanamine
- 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
- N-(1H-indol-3-ylmethylene)cyclohexylamine
Uniqueness
Methanaminium, N-(1H-indol-3-ylmethylene)-N-methyl-, perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties. This makes it different from other similar compounds that do not have this functional group. The perchlorate group can influence the compound’s reactivity, solubility, and stability, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
58190-13-9 |
---|---|
Molekularformel |
C11H13ClN2O4 |
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
1H-indol-3-ylmethylidene(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C11H12N2.ClHO4/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
HIWKIPYTDJMMPL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=CC1=CNC2=CC=CC=C21)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.